Cycloclenbuterol Hydrochloride

Description

Foundational Aspects and Context within Sympathomimetic Amine Research

Sympathomimetic amines are a broad class of compounds that mimic the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. wikipedia.orgnih.gov Research in this area focuses on how the chemical structure of these amines influences their interaction with adrenergic receptors (alpha and beta), which mediate a wide range of physiological responses. wikipedia.orgnih.gov For a compound to have high sympathomimetic activity, its structure generally requires a primary or secondary aliphatic amine separated by two carbons from a substituted benzene (B151609) ring. wikipedia.org

Academic Significance and Contemporary Research Directions

The academic significance of cycloclenbuterol hydrochloride lies in its use as a reference compound in various research applications, particularly in the development of analytical and separation techniques. As a known analog of the more extensively studied clenbuterol (B1669167), it serves as a valuable tool for validating the specificity and selectivity of new detection methods. researchgate.netresearcher.life

Contemporary research directions involving cycloclenbuterol often fall into the domain of analytical chemistry. One key area is the development of highly sensitive and specific methods for the enantiomeric separation of chiral compounds. rsc.orgresearchgate.net Since many sympathomimetic amines, including cycloclenbuterol, are chiral, separating their enantiomers is crucial as different enantiomers can exhibit different biological activities and metabolic fates. rsc.org Capillary electrophoresis (CE) is one of the advanced techniques being systematically investigated for the enantioseparation of cycloclenbuterol and other related amino alcohols. rsc.orgresearchgate.net

Another research focus is its inclusion in the development of multi-residue detection methods. For instance, cycloclenbuterol has been used to test the cross-reactivity of immunoassays designed to detect other compounds, such as ractopamine, ensuring the high specificity of the assay. researchgate.net Similarly, it is included in the panel of analytes when developing and validating broader screening methods using techniques like liquid chromatography–tandem mass spectrometry (LC–MS-MS) for a range of sympathomimetic drugs. oup.com

Scope and Objectives of Current Scholarly Investigations

Current scholarly investigations are primarily centered on analytical methodology and comparative studies. A major objective is the continuous improvement of analytical techniques to detect and quantify β-agonists in various matrices. This involves enhancing the sensitivity, selectivity, and efficiency of methods like high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and LC-MS/MS. oup.comresearchgate.netresearchgate.net While much of this research focuses on clenbuterol, the established methods are often applicable to related structures like cycloclenbuterol. nih.govdntb.gov.ua

A specific objective within this field is the chiral separation and identification of sympathomimetic amines. Researchers are exploring the use of chiral selectors in capillary electrophoresis to resolve racemic mixtures of compounds including this compound. rsc.org These studies systematically investigate experimental conditions—such as buffer concentration, pH, and the nature of the chiral selector—to achieve baseline separation of the enantiomers. researchgate.net

The table below summarizes various analytical techniques that have been developed and are relevant for the analysis of cycloclenbuterol and related β-agonists.

| Analytical Technique | Common Application | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Quantification and separation of β-agonists in various samples. researchgate.net | Often coupled with UV or mass spectrometry detectors for enhanced sensitivity and specificity. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirmatory analysis of β-agonists, often requiring derivatization. researchgate.netresearchgate.net | Provides high sensitivity but can involve time-consuming sample preparation. researchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific detection and quantification for multi-residue analysis. oup.comresearchgate.netdntb.gov.ua | Considered a gold-standard confirmation method due to its accuracy and low detection limits. oup.comdntb.gov.ua |

| Capillary Electrophoresis (CE) | Enantiomeric separation of chiral drugs like cycloclenbuterol. rsc.orgresearchgate.net | Offers high separation efficiency for resolving stereoisomers. rsc.org |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Rapid screening of samples for the presence of β-agonists. oup.comresearchgate.net | A cost-effective and high-throughput screening tool, though less specific than chromatographic methods. oup.com |

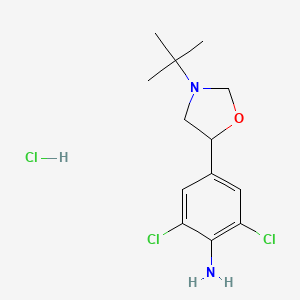

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

50617-63-5 |

|---|---|

Molecular Formula |

C13H19Cl3N2O |

Molecular Weight |

325.7 g/mol |

IUPAC Name |

4-(3-tert-butyl-1,3-oxazolidin-5-yl)-2,6-dichloroaniline;hydrochloride |

InChI |

InChI=1S/C13H18Cl2N2O.ClH/c1-13(2,3)17-6-11(18-7-17)8-4-9(14)12(16)10(15)5-8;/h4-5,11H,6-7,16H2,1-3H3;1H |

InChI Key |

ZTMVQAJEIJZAOS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Cl)N)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Cycloclenbuterol Hydrochloride

Stereoselective Synthesis of Cycloclenbuterol Hydrochloride

The biological activity of many chiral drugs, including β2-agonists, often resides in a single enantiomer. Consequently, stereoselective synthesis is of paramount importance to produce enantiomerically pure this compound. This allows for the investigation of the pharmacological and toxicological properties of each isomer individually. The key challenge in the synthesis of Cycloclenbuterol is the creation of the stereogenic center at the carbon atom bearing the hydroxyl group. The two main strategies to achieve this are the use of chiral auxiliaries and asymmetric catalysis.

Enantioselective Pathways and Chiral Auxiliary Strategies

Enantioselective pathways guided by chiral auxiliaries represent a classical and reliable method for inducing stereoselectivity. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the formation of a specific stereoisomer. After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse.

While specific examples for Cycloclenbuterol are not extensively documented in publicly available literature, the synthesis of related chiral β-amino alcohols provides a clear blueprint. A common approach involves the use of chiral oxazolidinones, as popularized by Evans. In a hypothetical application to Cycloclenbuterol synthesis, the synthesis would begin with a prochiral ketone precursor. This ketone would be reacted with a chiral auxiliary to form a chiral enolate. Subsequent stereoselective alkylation or, more relevantly here, a stereoselective reduction of the ketone, would be directed by the chiral auxiliary.

Another potential chiral auxiliary strategy could involve the use of pseudoephedrine as a chiral auxiliary. By forming an amide with a suitable carboxylic acid derivative of the precursor, the stereocenter on the pseudoephedrine can direct the stereochemical outcome of subsequent reactions.

Asymmetric Catalysis in this compound Production

Asymmetric catalysis has emerged as a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral amino alcohols like Cycloclenbuterol, asymmetric reduction of a prochiral ketone precursor is a key step.

A highly effective method for this transformation is the use of biocatalysis, specifically employing ketoreductases (KREDs). These enzymes can reduce ketones to alcohols with very high enantioselectivity. For instance, in the synthesis of a precursor for enantiopure (R)-clenbuterol, the asymmetric reduction of 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one to (R)-1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-ol has been achieved with high enantiomeric excess (ee) using a ketoreductase and a cofactor such as NADPH. mdpi.com This chemoenzymatic approach could be directly applied to the synthesis of the corresponding precursor for Cycloclenbuterol.

The following table summarizes the key aspects of a potential chemoenzymatic approach to an enantiopure precursor for Cycloclenbuterol:

| Step | Reactant | Catalyst/Enzyme | Product | Stereoselectivity |

| Asymmetric Reduction | 1-(4-amino-3,5-dichlorophenyl)-2-(cyclobutylamino)ethan-1-one | Ketoreductase (KRED) | (R)- or (S)-Cycloclenbuterol | High enantiomeric excess (ee) |

Precursor Chemistry and Intermediate Compound Isolation

The synthesis of this compound originates from readily available starting materials. A common and logical precursor is 4-amino-3,5-dichloroacetophenone. The synthesis proceeds through several key intermediates that must be isolated and purified.

A plausible synthetic route, based on the known synthesis of clenbuterol (B1669167), would be as follows:

Bromination: The synthesis typically begins with the α-bromination of 4-amino-3,5-dichloroacetophenone to yield 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone. This intermediate is crucial as it introduces a reactive site for the subsequent amination step. mdpi.com

Amination: The bromo-intermediate is then reacted with cyclobutylamine (B51885) to introduce the desired cyclobutylamino group, forming the α-aminoketone, 1-(4-amino-3,5-dichlorophenyl)-2-(cyclobutylamino)ethanone.

Reduction: The carbonyl group of the α-aminoketone is then reduced to a hydroxyl group to form the final amino alcohol structure of Cycloclenbuterol. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride. chemicalbook.comchemicalbook.com

Salt Formation: Finally, the free base of Cycloclenbuterol is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves its stability and water solubility.

The isolation of these intermediates is typically achieved through standard laboratory techniques. After each reaction step, the product is usually isolated by extraction and then purified by recrystallization or column chromatography to ensure high purity before proceeding to the next step. The progress of the reactions and the purity of the intermediates are monitored by techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Derivatization Strategies for Research Applications

Derivatization of the this compound molecule is essential for various research applications, including mechanistic studies, metabolic profiling, and the development of diagnostic tools.

Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the molecule. Isotopically labeled Cycloclenbuterol serves as an invaluable internal standard in quantitative analysis by mass spectrometry, for example, in pharmacokinetic studies or for detecting its misuse.

A common strategy for deuterium labeling is to use an isotopically labeled reagent during the synthesis. For instance, in the synthesis of deuterium-labeled clenbuterol (clenbuterol-d9), D9-tert-butylamine is used in the amination step. google.com A similar approach could be employed for Cycloclenbuterol by using a deuterated cyclobutylamine. This would introduce the isotopic label in a stable position on the molecule.

The following table outlines a potential synthetic approach for a deuterated Cycloclenbuterol analog:

| Labeled Reagent | Reaction Step | Product | Application |

| Deuterated Cyclobutylamine | Amination | Cycloclenbuterol with deuterated cyclobutyl group | Internal standard for mass spectrometry |

| ¹³C-labeled precursor | Various steps | ¹³C-Cycloclenbuterol | Mechanistic and metabolic studies |

Functionalization for Bioconjugation and Probe Development

For the development of immunoassays and other biological probes, it is necessary to covalently link Cycloclenbuterol to a larger molecule, such as a protein or a fluorescent tag. This process is known as bioconjugation. Since Cycloclenbuterol itself does not possess readily reactive functional groups for direct conjugation without altering its core structure, a common strategy is to modify the aromatic amine group.

One established method is through diazotization. The primary aromatic amine of Cycloclenbuterol can be converted into a reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.net This diazonium salt can then be coupled to electron-rich aromatic residues of proteins, such as tyrosine, to form a stable azo linkage. This creates a "complete antigen" that can be used to generate antibodies specific for Cycloclenbuterol. researchgate.net This approach allows for the development of sensitive and specific detection methods.

Oxazolidine (B1195125) Ring Chemistry in Cycloclenbuterol Synthesis

The defining structural feature of Cycloclenbuterol is its oxazolidine ring. This five-membered heterocycle is typically formed through the condensation of a 1,2-amino alcohol with an aldehyde or a ketone. In the context of Cycloclenbuterol synthesis, the precursor molecule is Clenbuterol, which contains the necessary 1,2-amino alcohol functionality in its structure: 1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol.

The formation of the oxazolidine ring in Cycloclenbuterol involves the reaction of the hydroxyl and secondary amine groups of the Clenbuterol side chain with a carbonyl compound. The most common and simplest carbonyl compound used for such a transformation is formaldehyde (B43269) (methanal), which would result in an unsubstituted methylene (B1212753) bridge at the 2-position of the oxazolidine ring.

The general reaction mechanism for the formation of the oxazolidine ring from Clenbuterol and formaldehyde proceeds as follows:

Hemiaminal Formation: The secondary amine of Clenbuterol acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This results in the formation of a hemiaminal intermediate.

Intramolecular Cyclization: The hydroxyl group of the ethanolamine (B43304) side chain then acts as a nucleophile, attacking the carbon of the newly formed hydroxymethyl group in an intramolecular fashion. This ring-closing step is typically acid-catalyzed, which protonates the hydroxyl group of the hemiaminal, making it a good leaving group (water).

Deprotonation: The final step involves the deprotonation of the resulting oxazolidinium ion to yield the neutral oxazolidine ring of Cycloclenbuterol.

While specific literature detailing the optimization and yield of this exact transformation for Cycloclenbuterol is not extensively published, the synthesis of oxazolidines from β-amino alcohols is a well-established and high-yielding chemical transformation. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating.

The synthesis of the precursor, Clenbuterol, is well-documented and typically involves a multi-step process. A common synthetic route is outlined below:

| Step | Reactants | Reagents/Conditions | Product | Yield (%) |

| 1 | 4-Amino-3,5-dichloroacetophenone | Bromine, Methanol (B129727)/Dichloromethane | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one | High |

| 2 | 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one, tert-Butylamine | Tetrahydrofuran, Ethanol, 0 °C to room temperature | 4-Amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol | Moderate |

| 3 | 4-Amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol | Sodium borohydride, Ethanol | Clenbuterol | Good |

Note: Yields are generalized from typical organic synthesis procedures and can vary based on specific reaction conditions and scale.

Following the synthesis of Clenbuterol, the final cyclization step to form the oxazolidine ring would be performed.

| Step | Reactant | Reagents/Conditions | Product |

| 4 | Clenbuterol | Formaldehyde, Acid catalyst (e.g., HCl), Solvent (e.g., Ethanol) | Cycloclenbuterol |

| 5 | Cycloclenbuterol | Hydrochloric Acid | This compound |

Advanced Analytical Methodologies for Cycloclenbuterol Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone in the analytical workflow for Cycloclenbuterol Hydrochloride, providing the necessary separation from complex sample matrices and, crucially, the resolution of its enantiomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography (LC) coupled with mass spectrometry are the predominant techniques utilized.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the analysis of this compound, offering high resolution and sensitivity. A significant challenge in the analysis of this compound is its chiral nature, necessitating specialized HPLC techniques for the separation of its enantiomers.

Chiral Stationary Phases for Enantiomeric Resolution

The direct separation of enantiomers is most effectively achieved through the use of chiral stationary phases (CSPs) in HPLC. phenomenex.com These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the chiral resolution of a broad range of compounds, including β-agonists like Clenbuterol (B1669167). csfarmacie.cz Other common types of CSPs include protein-based, ligand exchange, macrocyclic antibiotic, and Pirkle-type phases. phenomenex.comresearchgate.net

For the closely related compound Clenbuterol, a urea-type chiral stationary phase known as Chirex 3022 has been successfully employed for its direct enantiomeric resolution. nih.gov Another effective stationary phase has been the Whelk-O1 chiral stationary phase. researchgate.net

Table 1: Examples of Chiral Stationary Phases for the Enantiomeric Resolution of Clenbuterol

| Chiral Stationary Phase | Description |

| Chirex 3022 | A urea-type CSP composed of (S)-indoline-2-carboxylic acid and (R)-1-(alpha-napthyl) ethylamine. nih.gov |

| Whelk-O1 | A broadly applicable chiral stationary phase known for its robustness. researchgate.net |

| Polysaccharide-based | Derivatives of cellulose and amylose that provide a chiral environment for separation. csfarmacie.cz |

Mobile Phase Optimization for Enantioseparation

The composition of the mobile phase is a critical factor in achieving optimal enantioseparation on a chiral stationary phase. phenomenex.com The choice of solvents, their ratios, and the inclusion of additives can significantly impact retention times, resolution, and peak shape. phenomenex.com For the enantioseparation of Clenbuterol, various mobile phase compositions have been investigated.

One study utilizing a Chirex 3022 column found an optimized mobile phase consisting of hexane (B92381), 1,2-dichloroethane, and ethanol/trifluoroacetic acid in a ratio of 80:10:10 by volume. nih.gov Another investigation using a Whelk-O1 column reported successful separation with a mobile phase of hexane and isopropyl alcohol. researchgate.net Further optimization in another study led to a mobile phase of n-hexane, 1,2-dichloroethane, and methanol (B129727) (54:38:8, v/v/v). researchgate.net The selection of the organic modifier and its concentration is key to modulating the interactions between the enantiomers and the chiral stationary phase. csfarmacie.cz

Table 2: Optimized Mobile Phase Compositions for Clenbuterol Enantioseparation

| Chiral Stationary Phase | Mobile Phase Composition | Separation Factor (α) | Resolution (Rs) |

| Chirex 3022 | Hexane:1,2-dichloroethane:ethanol/trifluoroacetic acid (80:10:10 by vol) nih.gov | 1.27 nih.gov | 4.2 nih.gov |

| Whelk-O1 | n-hexane-1,2-dichloroethane-methanol (54:38:8, v/v/v) researchgate.net | 1.32 researchgate.net | 1.81 researchgate.net |

On-line Chemiluminescence Detection Applications

Chemiluminescence (CL) detection coupled with HPLC offers a highly sensitive method for the quantification of various compounds. This technique is based on the emission of light from a chemical reaction. nih.gov For the detection of compounds like Clenbuterol, a competitive immunoassay with chemiluminescence detection has been developed. nih.gov This involves the competitive reaction between the target analyte and a labeled version for a limited number of antibody binding sites. nih.gov The resulting chemiluminescence signal is inversely proportional to the concentration of the analyte. Flow injection analysis with chemiluminescence detection has also been reviewed for the determination of controlled drugs. wiley.com These systems can be automated and provide high throughput for screening purposes. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. chromatographyonline.comchromatographyonline.com This typically involves converting polar functional groups into less polar derivatives.

In the analysis of Clenbuterol, a common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which forms trimethylsilyl (B98337) (TMS) derivatives. nih.gov The derivatized analyte is then separated on a GC column and detected by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net

Table 3: GC-MS Parameters for the Analysis of Clenbuterol (as TMS derivative)

| Parameter | Condition |

| Derivatization Agent | MSTFA/NH4I nih.gov |

| Internal Standard | Timolol nih.gov |

| Selected Ions (m/z) | 405, 337, 336, 335, 300, 227 nih.gov |

| Extraction Yield | 94.30% nih.gov |

| Minimum Detection Limit | 0.02 ng/mL in urine nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the predominant technique for the determination of this compound and related compounds. chromatographyonline.com It offers high sensitivity and specificity and eliminates the need for the time-consuming derivatization step required in GC-MS. chromatographyonline.comchromatographyonline.com The separation is achieved using a liquid chromatograph, and the detection is performed with a tandem mass spectrometer.

The electrospray ionization (ESI) source is commonly used in the positive ion mode for the analysis of Clenbuterol. chromatographyonline.com The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific ion transitions. chromatographyonline.com An internal standard, such as a deuterated analog of the analyte (e.g., Clenbuterol-d9), is often used to ensure accuracy and precision. mdpi.com

Table 4: LC-MS/MS Ion Transitions for the Confirmation of Clenbuterol

| Precursor Ion (m/z) | Product Ions (m/z) |

| 277.1 | 132.0, 168.0, 140.0 chromatographyonline.comchromatographyonline.com |

| 277.1 | 203.0, 259.1 (commonly used) chromatographyonline.comchromatographyonline.com |

The development of online solid-phase extraction (SPE) coupled with LC-MS/MS further enhances the automation and efficiency of the analysis by minimizing manual sample preparation steps. mdpi.com

Supercritical Fluid Chromatography (SFC) for Chiral Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral analysis of pharmaceutical compounds, offering several advantages over traditional methods like High-Performance Liquid Chromatography (HPLC). While specific studies on the chiral separation of this compound using SFC are not extensively documented, the methodology has been successfully applied to the enantiomeric separation of structurally similar β-agonists, such as clenbuterol.

The principles of SFC involve using a mobile phase, typically carbon dioxide, above its critical temperature and pressure. This supercritical fluid exhibits properties of both a liquid and a gas, providing low viscosity and high diffusivity, which contribute to faster separations and higher efficiency. For chiral separations, a chiral stationary phase (CSP) is employed to differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high success rates in resolving a variety of chiral compounds.

In the context of β-agonists like clenbuterol, SFC has demonstrated excellent performance in achieving baseline separation of enantiomers. The method development for chiral SFC typically involves screening different CSPs and optimizing the mobile phase composition, which often includes a polar co-solvent (e.g., methanol, ethanol) and additives (e.g., amines, acids) to improve peak shape and resolution. The high-throughput nature of SFC makes it particularly suitable for screening large numbers of samples in pharmaceutical and anti-doping analyses. Given the structural similarity, it is highly probable that similar SFC methods would be effective for the chiral analysis of this compound.

Key Parameters in Chiral SFC Method Development for β-Agonists:

| Parameter | Description | Typical Conditions for β-Agonists |

| Chiral Stationary Phase (CSP) | The column packing material that enables the separation of enantiomers. | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | The fluid that carries the sample through the column. | Supercritical CO2 with a polar co-solvent (e.g., methanol) |

| Co-solvent | A polar organic solvent added to the mobile phase to increase its solvating power. | Methanol, Ethanol, Isopropanol |

| Additive | A small amount of an acidic or basic compound added to the mobile phase to improve peak shape. | Diethylamine (DEA), Trifluoroacetic acid (TFA) |

| Temperature | The temperature of the column, which can affect selectivity and resolution. | 30-40 °C |

| Back Pressure | The pressure maintained at the outlet of the column to keep the mobile phase in a supercritical state. | 100-150 bar |

Electrophoretic Methods for Enantiomeric Separation

Electrophoretic methods, particularly Capillary Electrophoresis (CE), provide a high-efficiency alternative for the enantiomeric separation of charged molecules like this compound.

Capillary Electrophoresis (CE) and Nonaqueous Capillary Electrophoresis (NACE)

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE). When the enantiomers of the analyte interact with the chiral selector, they form transient diastereomeric complexes with different mobilities, leading to their separation.

While direct CE applications for cycloclenbuterol are not abundant in the literature, extensive research on the enantioseparation of clenbuterol and other β-agonists by CE provides a strong foundation. These studies have demonstrated that parameters such as the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage significantly influence the separation resolution.

Nonaqueous Capillary Electrophoresis (NACE) is a variation of CE that uses organic solvents instead of aqueous buffers. NACE can offer advantages for compounds that have poor solubility in water or when the desired selectivity cannot be achieved in aqueous systems. For basic compounds like β-agonists, NACE can provide different selectivity and improved peak shapes. The use of organic solvents can also enhance the interaction between the analyte and the chiral selector, leading to better resolution.

Application of Cyclodextrin-Based Chiral Selectors

Cyclodextrins (CDs) are the most commonly used chiral selectors in CE for the enantiomeric separation of a wide range of compounds, including β-agonists. nih.gov These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is achieved through inclusion complexation, where the analyte or a part of it fits into the CD cavity, and through interactions with the hydroxyl groups at the rim of the CD.

Various native and derivatized cyclodextrins have been successfully employed for the chiral separation of clenbuterol and other β-agonists. tandfonline.comiaea.orgnih.gov Hydroxypropyl-β-cyclodextrin (HP-β-CD) and carboxymethyl-β-cyclodextrin (CM-β-CD) are among the most effective for this class of compounds. nih.govfao.org The degree of substitution and the nature of the substituent on the cyclodextrin (B1172386) molecule can significantly impact the enantioselectivity.

The efficiency of the separation is highly dependent on the concentration of the cyclodextrin in the BGE and the pH of the buffer. The pH affects the charge of the analyte and the cyclodextrin, which in turn influences their interaction and electrophoretic mobility. For basic compounds like cycloclenbuterol, separations are typically performed at low pH where the amine group is protonated.

Commonly Used Cyclodextrins for Chiral Separation of β-Agonists in CE:

| Cyclodextrin Derivative | Abbreviation | Key Features |

| Hydroxypropyl-β-cyclodextrin | HP-β-CD | Neutral derivative, widely applicable, good solubility. tandfonline.com |

| Carboxymethyl-β-cyclodextrin | CM-β-CD | Anionic derivative, provides additional electrostatic interactions. nih.gov |

| Sulfated-β-cyclodextrin | S-β-CD | Anionic derivative, offers strong interactions and high selectivity. iaea.org |

| Native β-cyclodextrin | β-CD | Unmodified, lower solubility compared to derivatives. nih.gov |

Immunochemical Assays for Detection and Specificity

Immunochemical assays are valuable screening tools for the rapid detection of cycloclenbuterol and related compounds. These assays are based on the specific binding of an antibody to the target analyte.

Fluorescence Immunochromatographic Assay Development

Fluorescence immunochromatographic assays are a type of lateral flow immunoassay that utilizes fluorescently labeled antibodies or antigens to provide a quantitative or semi-quantitative result. These assays are known for their high sensitivity, speed, and ease of use, making them suitable for on-site screening.

The development of a fluorescence immunochromatographic assay for cycloclenbuterol would involve the production of a specific antibody that recognizes the compound. Given the structural similarities among β-agonists, it is common to develop antibodies that exhibit cross-reactivity with a range of related compounds. For instance, an antibody developed against clenbuterol may also recognize cycloclenbuterol.

The assay typically consists of a test strip containing a sample pad, a conjugate pad, a nitrocellulose membrane with a test line and a control line, and an absorbent pad. The conjugate pad contains the fluorescently labeled antibody. When a sample containing the target analyte is applied, it competes with the immobilized antigen on the test line for binding to the fluorescent antibody. The intensity of the fluorescence at the test line is inversely proportional to the concentration of the analyte in the sample.

Competitive Immunoassay Specificity

The specificity of a competitive immunoassay is determined by the cross-reactivity of the antibody with compounds that are structurally similar to the target analyte. Cross-reactivity is a measure of how well the antibody binds to these other compounds compared to its binding to the target analyte.

In the context of detecting cycloclenbuterol, an immunoassay may be designed to be highly specific for this compound or to have broader specificity for a class of β-agonists. A broad-specificity assay can be useful for screening purposes, as it can detect the presence of multiple related compounds in a single test.

The specificity is typically evaluated by testing the response of the assay to a panel of structurally related compounds. The results are often expressed as the concentration of the cross-reactant that causes a 50% inhibition of the signal (IC50), relative to the IC50 of the target analyte. A lower cross-reactivity percentage indicates higher specificity. For example, a polyclonal antibody developed against clenbuterol showed high sensitivity for clenbuterol with an IC50 of 0.045 ng/mL and negligible cross-reactivity with antibiotics from other families, but did show cross-reactivity with other β-agonists like salbutamol (B1663637) and ractopamine. nih.gov

Mechanistic Investigations of Cycloclenbuterol Hydrochloride at the Molecular and Cellular Levels

Beta-2 Adrenergic Receptor (β2-AR) Interactions

As a potent β2-adrenergic agonist, the primary mechanism of action for compounds like Cycloclenbuterol Hydrochloride is initiated through their interaction with the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) family.

Ligand Binding Dynamics and Affinity Studies

It is important to note that prolonged exposure to β2-agonists like Clenbuterol (B1669167) can lead to a down-regulation of β2-adrenergic receptors in various tissues, including the heart, bronchial smooth muscles, and the central nervous system. nih.gov However, this down-regulation does not appear to be associated with a change in the binding affinity (Kd values) of the remaining receptors. nih.gov

Table 1: Summary of Clenbuterol Binding Characteristics to Beta-Adrenergic Receptors.

| Parameter | Finding | Implication |

|---|---|---|

| Receptor Specificity | High affinity for β2-adrenergic receptors. nih.gov | The compound primarily targets and activates the β2 subtype of adrenergic receptors. |

| Effect of Chronic Administration | Down-regulation (decrease in the number) of β2-adrenergic receptors. nih.gov | Prolonged stimulation can lead to a compensatory decrease in receptor density. |

| Binding Affinity (Kd) upon Chronic Exposure | Kd values remain unaffected by prolonged treatment. nih.gov | The affinity of the agonist for the remaining receptors does not change despite their reduced numbers. |

Conformational Changes Upon Receptor Binding

The binding of a β2-agonist like this compound to the β2-AR induces a series of conformational changes in the receptor protein. This structural rearrangement is a critical step in transmitting the extracellular signal to the intracellular environment. Upon agonist binding, the receptor transitions from an inactive to an active state, which facilitates its coupling to intracellular G-proteins, specifically the stimulatory G protein (Gs). This activation process involves the dissociation of the Gαs subunit from the Gβγ dimer and its subsequent interaction with other effector proteins. ijbs.com

Intracellular Signaling Pathway Modulation

The activation of the β2-AR by an agonist initiates a cascade of intracellular signaling events, leading to the cellular responses associated with these compounds.

Adenylyl Cyclase Activation and Cyclic Adenosine (B11128) Monophosphate (cAMP) Cascades

Following its activation by the agonist-bound β2-AR, the Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase. nih.govdrugbank.com Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govwikipedia.org This increase in intracellular cAMP concentration is a key step in the signaling cascade. nih.gov The action of Clenbuterol is initiated by its binding to β2-adrenoceptors and the subsequent activation of adenylyl cyclase. nih.gov This activation leads to an increase in intracellular concentrations of cAMP. nih.gov

Protein Kinase A (PKA) Activation and Downstream Effects

The elevated levels of intracellular cAMP lead to the activation of Protein Kinase A (PKA). nih.gov PKA is a key enzyme that, once activated, phosphorylates a variety of downstream target proteins, thereby modulating their activity. nih.gov This phosphorylation cascade is responsible for many of the physiological effects of β2-agonists. nih.gov The canonical downstream signaling pathway involves the Gα subunit (Gs) enhancing the synthesis of cAMP, which in turn activates PKA and the cAMP response element-binding protein (CREB). ijbs.comnih.gov Studies have shown that Clenbuterol treatment can markedly enhance the activation of CREB, which can be inhibited by a PKA inhibitor. ijbs.com

Table 2: Key Steps in the Canonical β2-AR Signaling Pathway.

| Step | Molecule/Enzyme | Action | Reference |

|---|---|---|---|

| 1. Receptor Binding | This compound (agonist) | Binds to and activates the β2-adrenergic receptor. | nih.gov |

| 2. G-Protein Activation | Gs protein | Activated by the agonist-bound receptor. | ijbs.com |

| 3. Enzyme Activation | Adenylyl Cyclase | Stimulated by the activated Gαs subunit. | nih.govdrugbank.com |

| 4. Second Messenger Production | cAMP | Synthesized from ATP by adenylyl cyclase. | nih.gov |

| 5. Kinase Activation | Protein Kinase A (PKA) | Activated by increased intracellular cAMP levels. | nih.gov |

| 6. Downstream Phosphorylation | Various target proteins (e.g., CREB) | Phosphorylated by activated PKA, leading to cellular responses. | ijbs.comnih.gov |

Activation of Alternative Signaling Pathways (e.g., PI3K/Akt/mTOR, Erk, Jak2/SOCS/STAT3)

Beyond the canonical cAMP/PKA pathway, β2-AR agonists like Clenbuterol have been shown to modulate other signaling cascades. researchgate.net

PI3K/Akt/mTOR Pathway: When excessive cAMP is produced, further signaling by Gβγ subunits may be triggered, activating the cascade controlled by phosphoinositol 3-kinase (PI3K) and protein kinase B (Akt). ijbs.com Studies in mouse skeletal muscle have shown that single-dose Clenbuterol treatment can increase the phosphorylation of Akt in slow-twitch muscles. nih.gov The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. mdpi.comqiagen.com

Erk Pathway: The extracellular signal-regulated kinase (Erk) pathway is another signaling cascade that can be influenced by β2-AR activation. researchgate.net

Jak2/SOCS/STAT3 Pathway: There is evidence to suggest that β2-AR agonists can also activate the Janus kinase 2/suppressor of cytokine signaling/signal transducer and activator of transcription 3 (Jak2/SOCS/STAT3) pathway. researchgate.net The JAK/STAT pathway is involved in regulating cellular activation, proliferation, and differentiation. nih.gov

Stereoselectivity in Molecular Pharmacology

The concept of chirality is fundamental in pharmacology, as enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties. This is due to the stereospecific nature of interactions between the drug molecule and its biological target, such as a receptor or enzyme. Biological systems, being inherently chiral, can differentiate between the enantiomers of a chiral drug, leading to distinct physiological responses.

While direct studies on the enantiomer-specific receptor binding and activation of this compound are not extensively documented, research on the closely related compound clenbuterol highlights the importance of stereoselectivity. For β2-adrenergic agonists, it is common for one enantiomer to possess the majority of the therapeutic activity.

In the case of clenbuterol, studies have indicated that the pharmacological activity primarily resides in one of its enantiomers. Research on photoswitchable derivatives of clenbuterol has identified R-(−)-clenbuterol as the pharmacologically active enantiomer. nih.gov Further psychopharmacological studies have shown that the effects of clenbuterol are attributable to the (-) form, with the (+) enantiomer showing no intrinsic activity and no antagonism of the active enantiomer. nih.gov This underscores the principle that specific stereochemistry is crucial for effective binding to and activation of the β2-adrenoceptor. The differential binding affinity of enantiomers is a key determinant of their potency and efficacy.

The three-dimensional structure of a receptor's binding pocket is a chiral environment. Consequently, the "fit" of a chiral drug's enantiomers can differ significantly, influencing the mechanism of receptor recognition and subsequent signal transduction. The interaction between a chiral ligand and its receptor is often described by a three-point attachment model, where a precise alignment of complementary groups on both the ligand and the receptor is necessary for optimal binding and activation.

Metabolic Pathways and Biotransformation of Cycloclenbuterol Hydrochloride

In Vitro Metabolic Studies

In vitro models are crucial for elucidating the fundamental metabolic pathways of xenobiotics. Studies using hepatic microsomes and liver slices from various species have been instrumental in identifying the primary enzymatic reactions and metabolites involved in the biotransformation of clenbuterol (B1669167).

Research utilizing liver microsomal fractions has demonstrated that clenbuterol undergoes extensive metabolism. nih.govtandfonline.com Studies involving hepatic microsomes from swine, rats, and cattle have consistently identified a primary polar metabolite. nih.govnih.govnih.gov Advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), have been employed to separate and characterize these metabolic products. nih.govtandfonline.com

The major metabolite formed in these microsomal incubations is the hydroxylamine (B1172632) derivative of clenbuterol, resulting from the oxidation of the aniline (B41778) nitrogen. nih.govnih.gov Due to its chemical instability, this hydroxylamine metabolite can undergo spontaneous oxidation and reduction during analysis, leading to the detection of corresponding nitroso and nitro derivatives. nih.govtandfonline.com

In addition to N-oxidation, studies with bovine liver microsomes revealed another significant biotransformation pathway, producing 4-amino-3,5-dichlorobenzoic acid. nih.gov When incubations were performed with precision-cut liver slices from both rats and cattle, which contain a broader array of enzymes including phase II conjugation enzymes, the corresponding glycine (B1666218) conjugate, 4-amino-3,5-dichlorohippuric acid, was also detected. nih.gov

The enzymatic basis for clenbuterol's metabolism involves key Phase I enzyme systems. The N-oxidation of clenbuterol is catalyzed by both the Flavin-containing monooxygenase (FMO) and the Cytochrome P450 (CYP450) systems. nih.govturkjps.org These enzyme families are primary drivers of the oxidative metabolism of a wide range of xenobiotics. turkjps.orgucl.ac.uknih.gov

Experiments designed to selectively inactivate these enzyme systems have confirmed their respective roles. nih.gov Thermal inactivation, a method used to selectively disable FMO, and carbon monoxide (CO) complex formation, which specifically inhibits CYP450, both resulted in a significant reduction in the formation of the hydroxylamine metabolite of clenbuterol. nih.gov This demonstrates that both FMO and CYP450 are actively involved in this primary metabolic pathway. nih.gov

Table 1: Key Enzymes in Clenbuterol Metabolism

| Enzyme System | Metabolic Reaction | Evidence |

|---|---|---|

| Flavin Monooxygenase (FMO) | N-oxidation | Significantly reduced metabolite formation after thermal inactivation. nih.gov |

| Cytochrome P450 (CYP450) | N-oxidation, N-dealkylation | Significantly reduced metabolite formation after CO complex formation. nih.gov N-dealkylation is a known CYP450-mediated reaction. lu.se |

Identification of Principal Metabolites

The biotransformation of clenbuterol results in several key metabolites, formed through distinct but sometimes interconnected pathways. The primary routes of metabolism are N-oxidation of the primary aromatic amine and N-dealkylation of the secondary amine, followed by conjugation reactions.

N-oxidation at the primary aromatic amine group is a major metabolic pathway for clenbuterol. nih.govacs.orgnih.gov The principal product of this reaction is clenbuterol hydroxylamine, which has been identified as the major metabolite in both in vitro microsomal studies and in vivo studies in rats. nih.govnih.govnih.gov This metabolite is notably labile, and its instability can lead to the formation of other N-oxidation products during sample preparation and analysis. nih.govacs.org

Consequently, 4-nitroclenbuterol and the corresponding nitroso derivative are also frequently detected. nih.govnih.govacs.org These are considered to be products of the spontaneous oxidation of the initially formed hydroxylamine derivative rather than direct enzymatic products. nih.govtandfonline.com The pathway leading to clenbuterol hydroxylamine is particularly prevalent at higher dosages. nih.govacs.org

Alongside N-oxidation, clenbuterol is also metabolized via N-dealkylation of its secondary amine and through sulfate (B86663) conjugation of the primary amine. nih.gov N-dealkylation involves the removal of the tert-butyl group, a reaction typically catalyzed by CYP450 enzymes. lu.senih.gov Studies in rats have noted gender-related differences in the rate of N-dealkylation. nih.gov

Sulfate conjugation is a significant Phase II metabolic pathway. The metabolite clenbuterol sulfamate, formed by the conjugation of a sulfate group to the primary amine, has been identified as a major metabolite, particularly in the feces of rats. nih.gov

Table 2: Principal Metabolites of Clenbuterol

| Metabolite | Metabolic Pathway | Species/System | Reference |

|---|---|---|---|

| Clenbuterol Hydroxylamine | N-Oxidation | Rat, Pig, Bovine (in vitro); Rat (in vivo) | nih.gov, nih.gov, nih.gov, nih.gov |

| 4-Nitroclenbuterol | N-Oxidation (from Hydroxylamine) | Rat, Pig, Bovine (in vitro) | nih.gov, nih.gov, nih.gov |

| Clenbuterol Sulfamate | Sulfate Conjugation | Rat (in vivo, feces) | nih.gov |

| 4-amino-3,5-dichlorobenzoic acid | Microsomal Biotransformation | Bovine (in vitro) | nih.gov |

| 4-amino-3,5-dichlorohippuric acid | Glycine Conjugation | Rat, Bovine (in vitro, liver slices) | nih.gov |

| N-dealkylated metabolites | N-Dealkylation | Rat (in vivo) | nih.gov |

In Vivo Metabolic Profiles in Animal Models

In vivo studies provide a comprehensive picture of a drug's absorption, distribution, metabolism, and excretion. The metabolic fate of radio-labeled clenbuterol has been investigated in Wistar rats, providing detailed profiles of its metabolites in urine, feces, and tissues. nih.gov

Following a single oral administration, the primary route of excretion was found to be the urine, accounting for approximately 60% of the administered radioactivity. nih.gov Fecal excretion accounted for 20% and 30% in male and female rats, respectively. nih.gov

The metabolic profile varied significantly between urine and feces. The major metabolite detected in urine was 4-N-hydroxylamine, the product of N-oxidation. nih.gov In contrast, more than half of the radioactivity found in feces was associated with clenbuterol sulfamate, indicating that sulfate conjugation is a major pathway for fecal elimination. nih.gov These findings underscore the importance of analyzing multiple excretion routes to fully characterize the metabolic profile of a compound.

Excretion Pathways and Quantitative Distribution in Biological Matrices

There is a lack of published research on the excretion pathways and quantitative distribution of Cycloclenbuterol Hydrochloride in various biological matrices. Scientific investigations into how this compound is eliminated from the body, and its concentration in tissues such as the liver, kidney, and muscle, have not been reported in the available literature. Consequently, no data is available to construct a quantitative distribution table.

Gender-Related Differences in Metabolic Rates

No studies were found that investigated gender-related differences in the metabolic rates of this compound. Research into whether males and females metabolize this compound at different rates, which could influence its efficacy and residence time in the body, has not been documented.

Detection of Metabolites in Various Biological Samples

While methods for the detection of the parent compound, this compound, in various samples may exist for regulatory or screening purposes, there is no information available in the scientific literature regarding the specific metabolites of this compound. The biotransformation products of this compound have not been identified, and therefore, there are no reported methods for their detection in biological samples such as urine, blood, or hair.

Degradation and Stability Profiles of Cycloclenbuterol Hydrochloride

Stress Degradation Studies under Controlled Environmental Conditions

No information was found regarding stress degradation studies of Cycloclenbuterol Hydrochloride.

Acidic Hydrolysis Pathways

Specific pathways for the acidic hydrolysis of this compound have not been documented in the available literature.

Photolytic Degradation Mechanisms

The mechanisms of photolytic degradation for this compound are not described in the searched scientific papers.

Thermal and Oxidative Stability Assessments

Assessments of the thermal and oxidative stability of this compound are not available in the reviewed sources.

Identification and Characterization of Degradation Products

There is no available data on the identification and characterization of degradation products specific to this compound.

Development of Stability-Indicating Analytical Methods

No published studies were found detailing the development of stability-indicating analytical methods specifically for this compound.

Structure Activity Relationship Sar and Computational Modeling of Cycloclenbuterol Hydrochloride

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach is fundamental in drug design for predicting the activity of new molecules and optimizing lead compounds.

For a compound like Cycloclenbuterol Hydrochloride, a QSAR study would involve correlating its physicochemical properties with its efficacy as a β2-adrenergic agonist. Key molecular descriptors that would be considered in such an analysis include:

Electronic Properties: The distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO) are crucial for receptor binding. The electron-withdrawing chlorine atoms and the amino group on the aromatic ring of the Cycloclenbuterol moiety significantly influence these properties.

Steric Properties: Molecular volume, surface area, and specific conformational arrangements dictate how well the molecule fits into the receptor's binding pocket. The tert-butyl group and the cyclic structure of Cycloclenbuterol are defining steric features.

Hydrophobicity: The partition coefficient (logP) is a measure of a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to interact with hydrophobic pockets within the receptor.

Molecular Modeling and Dynamics Simulations for Ligand-Receptor Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools that provide a dynamic, three-dimensional view of how a ligand, such as Cycloclenbuterol, interacts with its biological target, like the β2-adrenergic receptor. These methods can predict binding conformations, calculate binding affinities, and elucidate the key intermolecular interactions that stabilize the ligand-receptor complex.

The interaction of β2-agonists with the β2-adrenergic receptor, a G protein-coupled receptor (GPCR), is well-studied. For Cycloclenbuterol, a molecular docking study would be the first step to predict its most likely binding pose within the receptor's active site. This would be followed by MD simulations to observe the dynamic behavior of the complex over time.

Key interactions expected for Cycloclenbuterol with the β2-adrenergic receptor, based on knowledge of related compounds like Clenbuterol (B1669167), would involve:

Hydrogen Bonding: The hydroxyl and amine groups of the ethanolamine (B43304) side chain are critical for forming hydrogen bonds with specific amino acid residues (e.g., Aspartate and Serine) in the receptor's binding pocket.

Aromatic Interactions: The dichlorinated aromatic ring likely engages in π-π stacking or other non-covalent interactions with aromatic residues like Phenylalanine or Tyrosine.

Hydrophobic Interactions: The tert-butyl group is expected to fit into a hydrophobic pocket, contributing significantly to the binding affinity.

A study on a photoswitchable derivative of Clenbuterol utilized molecular docking to investigate the binding of its isomers, highlighting the importance of the molecule's shape and stereochemistry in fitting within the receptor. nih.gov MD simulations would further refine this understanding by revealing the stability of these interactions and any conformational changes in the receptor upon binding. frontiersin.org

Stereochemical Influences on Biological Activity and Receptor Selectivity

Stereochemistry plays a critical role in the biological activity and receptor selectivity of chiral drugs. Cycloclenbuterol possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images called enantiomers (R and S forms).

Living systems are inherently chiral, and thus, receptors often exhibit stereoselectivity, binding one enantiomer with higher affinity than the other. For the parent compound, Clenbuterol, it is known that the biological activity resides primarily in one of its enantiomers. The R-(-)-enantiomer is reported to be the more active form. nih.gov This stereoselectivity arises from the specific three-dimensional arrangement of interacting groups. For a productive interaction to occur, a precise orientation of the functional groups (the hydroxyl group, the amino group, and the aromatic ring) is required to match the complementary residues in the receptor's binding site.

The differential activity of Clenbuterol's enantiomers underscores the importance of stereochemistry for this class of compounds. It is highly probable that Cycloclenbuterol exhibits similar stereoselective properties.

| Property | R-(-)-Clenbuterol | S-(+)-Clenbuterol |

| Biological Activity | More active enantiomer | Less active enantiomer |

| Receptor Interaction | Higher affinity for β2-adrenergic receptor | Lower affinity for β2-adrenergic receptor |

| Elution Order (Chiral HPLC) | Typically elutes second on certain columns | Typically elutes first on certain columns |

This table is based on data for the parent compound, Clenbuterol, and is illustrative of the expected stereochemical differences for Cycloclenbuterol. nih.govnih.gov

Computational Approaches to Chiral Recognition Mechanisms

Computational methods are instrumental in understanding the mechanisms of chiral recognition, which is the ability of a chiral environment (like a receptor or a chiral stationary phase in chromatography) to differentiate between enantiomers. These approaches can model the formation of the transient diastereomeric complexes that are the basis for enantioselective interactions.

For Cycloclenbuterol, computational studies could be employed to:

Model Enantiomer-Receptor Interactions: By docking both the R- and S-enantiomers into the β2-adrenergic receptor model, the differences in binding energy and intermolecular interactions can be calculated. This can provide a quantitative explanation for the observed stereoselectivity in biological activity.

Simulate Chiral Chromatography: The separation of enantiomers by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common analytical technique. nih.govresearchgate.net Molecular modeling can be used to simulate the interactions between the Cycloclenbuterol enantiomers and the chiral selector of the CSP. These simulations can help in understanding the separation mechanism and in the rational design of new chiral separation methods.

These computational approaches, by providing detailed insight into the forces driving chiral recognition (e.g., hydrogen bonds, steric hindrance, and π-π interactions), are invaluable for both drug development and analytical chemistry. While specific computational studies on the chiral recognition of Cycloclenbuterol are not documented in the available literature, the methodologies have been successfully applied to its parent compound, Clenbuterol, and would be directly applicable. nih.govnih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.